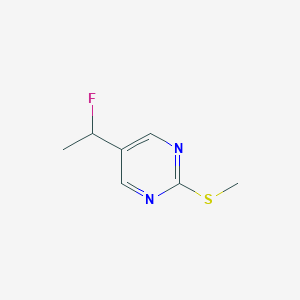
5-(1-Fluoroethyl)-2-(methylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Fluoroethyl)-2-(methylthio)pyrimidine is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. It is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting the activity of certain enzymes or signaling pathways. For example, in cancer research, it has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. In inflammation research, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine have been extensively studied. In cancer research, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of certain signaling pathways. In infectious disease research, it has been shown to inhibit the growth of certain bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine in lab experiments is its versatility. It can be used in various scientific research fields, including cancer, inflammation, and infectious diseases. Another advantage is its relatively low toxicity compared to other compounds used in scientific research. However, one of the limitations of using 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions related to 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine. One future direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways that it targets. Another future direction is to explore its potential applications in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future studies could focus on developing new synthesis methods that can improve the yield and purity of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine.
Métodos De Síntesis
The synthesis of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-methylthiouracil with ethyl bromofluoroacetate in the presence of potassium carbonate. This reaction yields 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine as the main product. Other methods include the reaction of 2-methylthiouracil with 1,1-difluoroethyl iodide in the presence of silver oxide or the reaction of 2-methylthiouracil with 1-chloro-2-fluoroethane in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
5-(1-Fluoroethyl)-2-(methylthio)pyrimidine has shown potential applications in various scientific research fields. It has been used in studies related to cancer, inflammation, and infectious diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of certain signaling pathways. In infectious disease research, it has been shown to inhibit the growth of certain bacteria and viruses.
Propiedades
Número CAS |
120717-49-9 |
|---|---|
Nombre del producto |
5-(1-Fluoroethyl)-2-(methylthio)pyrimidine |
Fórmula molecular |
C7H9FN2S |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
5-(1-fluoroethyl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H9FN2S/c1-5(8)6-3-9-7(11-2)10-4-6/h3-5H,1-2H3 |
Clave InChI |
ARDUSBKMCCYCBL-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C(N=C1)SC)F |
SMILES canónico |
CC(C1=CN=C(N=C1)SC)F |
Sinónimos |
Pyrimidine, 5-(1-fluoroethyl)-2-(methylthio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



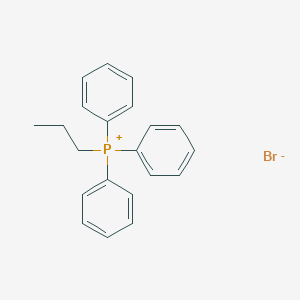
![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)
![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)
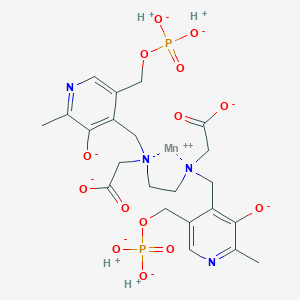
![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)
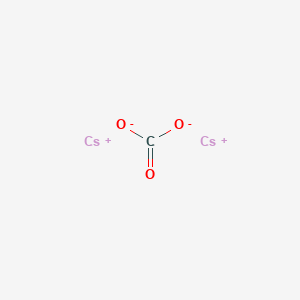

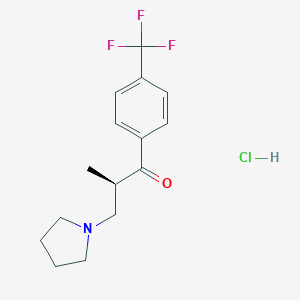
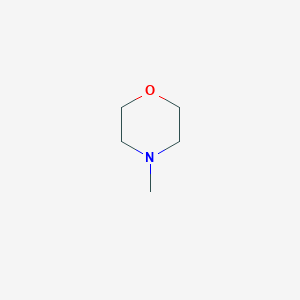
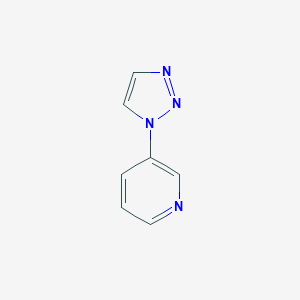
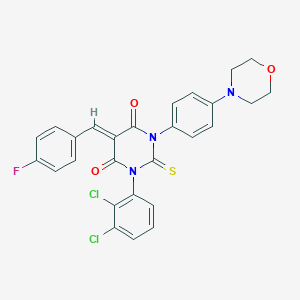
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)